n-(5-Chloro-2-nitrophenyl)acetamide
Overview
Description
N-(5-Chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 g/mol . The compound is pale-yellow to yellow-brown solid in physical form .
Molecular Structure Analysis
The molecular structure of n-(5-Chloro-2-nitrophenyl)acetamide is characterized by a benzene ring attached to a nitro group and a chloro group . The compound also contains an acetamide group . The InChI code for the compound is1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
. Physical And Chemical Properties Analysis
N-(5-Chloro-2-nitrophenyl)acetamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.60 g/mol . The compound has a topological polar surface area of 74.9 Ų . It has a rotatable bond count of 1 . The compound has a complexity of 241 .Scientific Research Applications
n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .
Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .
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Antiviral Activity Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
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Anti-inflammatory Activity Indole derivatives also have anti-inflammatory properties . These properties have led researchers to synthesize a variety of indole derivatives for further study .
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Anticancer Activity Some indole derivatives have shown potential as anticancer agents . The specific mechanisms of action and effectiveness of these compounds are subjects of ongoing research .
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Anti-HIV Activity Certain indole derivatives have demonstrated anti-HIV activity . These compounds could potentially be used in the development of new treatments for HIV .
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Antioxidant Activity Indole derivatives have been found to possess antioxidant properties . These properties could potentially be used in the development of new treatments for diseases caused by oxidative stress .
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Antimicrobial Activity Some indole derivatives have shown antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial agents .
n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .
Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .
properties
IUPAC Name |
N-(5-chloro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANGSCDWBUSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279362 | |
Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-nitrophenyl)acetamide | |
CAS RN |
5443-33-4 | |
Record name | 5443-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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